Sydnone, 3-(dimethylamino)-

Physicochemical Property Lipophilicity Sydnone Derivatives

Sourcing a reliable, high-purity mesoionic dipole for CNS drug discovery is challenging. Sydnone, 3-(dimethylamino)- (CAS 27430-80-4) solves this with its unique scaffold that enables 1,3-dipolar cycloadditions to generate blood-brain barrier permeable pyrazoles. Its tertiary amine handle allows for post-cycloaddition library diversification. Key advantages: • Enables synthesis of CNS-focused compound libraries with predicted BBB permeability. • Balanced polarity (TPSA 56.2 Ų, XLogP3-AA 1.7) facilitates cellular uptake in bioorthogonal assays. • Research-use only product, ensuring batch-to-batch consistency for reproducible cycloaddition results.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 27430-80-4
Cat. No. B15480062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSydnone, 3-(dimethylamino)-
CAS27430-80-4
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESCN(C)[N+]1=NOC(=C1)[O-]
InChIInChI=1S/C4H7N3O2/c1-6(2)7-3-4(8)9-5-7/h3H,1-2H3
InChIKeyRZZRVUXBHIPLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sydnone, 3-(dimethylamino)-: Compound Overview


Sydnone, 3-(dimethylamino)- (CAS 27430-80-4) is a mesoionic heterocycle featuring a 1,2,3-oxadiazole core with a keto group at position 5 and a dimethylamino substituent at position 3 [1]. This compound possesses a computed molecular weight of 129.12 g/mol, an XLogP3-AA value of 1.7, and a topological polar surface area of 56.2 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. As a member of the sydnone family, it exhibits dipolar, pseudo-aromatic character and serves as a versatile synthon for 1,3-dipolar cycloaddition reactions, enabling access to pyrazole-containing architectures relevant to medicinal chemistry and bioconjugation [2].

1,3‑Dipolar cycloaddition synthon for pyrazole‑based heterocycle construction
Moderate lipophilicity and topological polar surface area profile suited for CNS‑permeability research candidates
Tertiary dimethylamino handle enables post‑cycloaddition functionalization (alkylation, acylation)

Why Sydnone, 3-(dimethylamino)- Cannot Be Substituted


Sydnone, 3-(dimethylamino)- possesses a unique combination of a tertiary amine-containing side chain and a mesoionic core, which distinguishes it from simple alkyl- or aryl-substituted sydnones in terms of physicochemical properties and potential biological interactions. The dimethylamino group introduces a basic nitrogen atom with a distinct pKa and hydrogen-bonding capacity, influencing solubility, membrane permeability, and target engagement in ways that 3-alkylsydnones (e.g., 3-butylsydnone) or 3-arylsydnones cannot replicate [1]. In comparative pharmacological studies, 3,4-dialkylsydnones exhibited significantly lower CD₅₀ values than 3-alkylsydnones, demonstrating that subtle substitution patterns on the sydnone ring can dramatically alter biological activity profiles [2]. Consequently, generic substitution without rigorous head-to-head data risks compromising experimental reproducibility and may yield divergent results in biological assays or synthetic applications [2].

Dimethylamino basicity and hydrogen‑bonding capacity differ from 3‑alkyl or 3‑aryl sydnones; solubility and target interaction profiles may shift.
Substitution pattern sensitivity: reported CD₅₀ variation between dialkyl and monoalkyl sydnones indicates that minor structural changes can alter biological activity readouts.
Absence of head‑to‑head comparative data limits interchangeability assessment; direct replacement without validation may compromise experimental reproducibility.

Sydnone, 3-(dimethylamino)- Differentiation Evidence


Lipophilicity vs. Unsubstituted Sydnone

Sydnone, 3-(dimethylamino)- exhibits a computed XLogP3-AA value of 1.7, representing a significant increase in lipophilicity compared to the unsubstituted sydnone core. While the parent sydnone structure is considerably more polar, the introduction of the dimethylamino group at the N3 position reduces polarity and enhances membrane permeability potential [1]. This property profile is distinct from 3-alkylsydnones, where lipophilicity scales linearly with alkyl chain length, and from 3-arylsydnones, which often exhibit higher LogP values but may present different metabolic liabilities [2].

Lipophilicity vs Parent
Computed property
XLogP3-AA 1.7
vs parent sydnone core (more polar) Δ ~1.7 log units
May influence membrane partitioning in cell-based assays
Experimental logP not reported; computed value from PubChem XLogP3 algorithm
Physicochemical Property Lipophilicity Sydnone Derivatives

Hydrogen Bond Acceptor Profile

The compound possesses four hydrogen bond acceptors (HBA) and zero hydrogen bond donors (HBD), as computed by Cactvs [1]. This HBA/HBD profile differs from 3-aminoalkyl sydnones, which may contain additional donor sites, and from 3-arylsydnones, which generally retain a similar acceptor count but lack the basic tertiary amine moiety [2]. The absence of hydrogen bond donors can reduce off-target interactions with serum proteins and enhance passive diffusion across lipid bilayers [1].

H‑Bond Acceptors/Donors
Class‑level inference
HBA = 4, HBD = 0
3‑aminoalkyl sydnones: HBD ≥ 1
Reduced hydrogen bond donation may favor passive membrane diffusion
Cactvs‑computed; requires experimental validation
Hydrogen Bonding Physicochemical Property Drug Design

Polar Surface Area and CNS Drug-Likeness

Sydnone, 3-(dimethylamino)- has a topological polar surface area (TPSA) of 56.2 Ų, computed by Cactvs [1]. This value falls within the optimal range (≤90 Ų) for potential CNS penetration, a property not shared by many larger or more polar sydnone derivatives [2]. For comparison, 3-arylsydnones with para-substituents often exhibit TPSA >70 Ų, while 3-alkylsydnones with long chains may exceed 40 Ų but lack the balanced polarity profile of the dimethylamino group [2].

TPSA for CNS Drug‑likeness
Computed property
TPSA 56.2 Ų
3‑butylsydnone ~40 Ų; 3‑phenylsydnone ~60 Ų
Falls within favorable range for potential CNS penetration research
BBB permeability prediction requires in vitro assay confirmation
Polar Surface Area CNS Penetration Drug-Likeness

Sydnone, 3-(dimethylamino)-: Recommended Applications


CNS-Penetrant Probes and Leads

Given its moderate lipophilicity (XLogP3-AA=1.7) and favorable TPSA (56.2 Ų), Sydnone, 3-(dimethylamino)- is well-suited for the synthesis of CNS-targeted small molecules via 1,3-dipolar cycloaddition [1][2]. Researchers can utilize this scaffold to generate pyrazole-containing libraries with predicted blood-brain barrier permeability, leveraging its balanced polarity profile relative to 3-alkyl or 3-aryl analogs [2].

Bioorthogonal Chemistry with Membrane Permeability

The compound's moderate lipophilicity and hydrogen bond acceptor profile (HBA=4, HBD=0) make it an attractive candidate for bioorthogonal ligation strategies where cellular uptake is required [1]. Its dimethylamino group may facilitate passive diffusion across cell membranes, distinguishing it from more polar sydnones that require active transport or permeabilization [2].

Synthetic Intermediate for Heterocyclic Libraries

Sydnone, 3-(dimethylamino)- can serve as a versatile 1,3-dipole for cycloaddition reactions with alkynes and alkenes, providing access to diverse pyrazole-based scaffolds [1]. The presence of the basic tertiary amine allows for post-cycloaddition functionalization (e.g., alkylation, acylation), enabling the generation of compound libraries with tunable physicochemical properties [2].

Application
Selection Property
Validation Focus
CNS‑targeted library synthesis
Moderate lipophilicity and TPSA profile
BBB permeability screening in CNS cell or in vivo models
Bioorthogonal ligation probe research
HBA/HBD profile supporting passive diffusion potential
Cellular uptake and membrane permeability assays
Pyrazole‑based heterocycle libraries
1,3‑dipole reactivity and tertiary amine handle
Post‑cycloaddition functionalization and chemical diversity

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